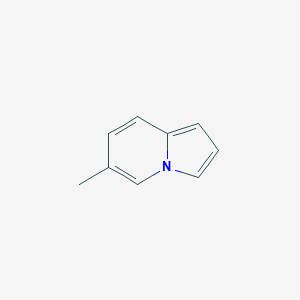
6-Methylindolizine
Description
Structure
2D Structure

3D Structure
Properties
IUPAC Name |
6-methylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODONRXLJBJTMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Indolizine Derivatives and Their Properties
Structural Variations and Substituent Effects
- Positional Isomerism : Substitution at the 5-position (e.g., 5-chloroindolizine) is sterically challenging compared to this compound, requiring specialized methods like nucleophilic substitution of 5-chloro precursors .
- Electron-Withdrawing Groups : Nitro groups at the 6-position (e.g., 2-methyl-6-nitroindolizine) enhance electrophilicity, facilitating further functionalization .
- Extended Conjugation : Derivatives like 12-(4-methoxybenzoyl)-2-methyl-benzo[f]pyrido[1,2-a]indole-6,11-dione exhibit planar structures conducive to π-stacking, critical for solid-state stability .
Physicochemical Properties
- Solubility : this compound derivatives with ester groups (e.g., ethyl carboxylates) display improved solubility in polar solvents .
- Thermal Stability : Triazaindolizines (e.g., 5-methyl-7-oxy-triazaindolizine) exhibit high thermal stability, ideal for industrial applications .
- Crystallinity: Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate crystallizes in the monoclinic system (space group P2₁/c), with bond lengths consistent with aromatic systems (C–C = 1.38–1.42 Å) .
Preparation Methods
Formation of Pyridinium Ylides
Pyridinium salts, such as N-methylpyridinium iodide , react with strong bases (e.g., NaH) to generate ylides. The methyl group is introduced via alkylation of pyridine prior to ylide formation. For instance:
Cycloaddition with Alkynes
The ylide reacts with methylacetylene at 80–100°C in toluene, yielding this compound through a concerted [3+2] mechanism. A representative procedure from patent literature employs:
Key challenges include controlling regioselectivity and minimizing dimerization side products.
Friedel-Crafts Alkylation of Indolizine
Direct methylation of indolizine via Friedel-Crafts alkylation offers a streamlined approach, though it requires careful optimization to avoid over-alkylation.
Reaction Conditions
Using methyl chloride or methyl bromide in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the 6-position:
Selectivity and Byproduct Formation
The reaction’s selectivity depends on the electron density of the indolizine ring. Substituents at the 1- and 3-positions can sterically hinder methylation, necessitating excess methylating agent. Typical yields range from 40–50%, with di-methylated byproducts constituting 10–15% of the product mixture.
Catalytic Hydrogenation of Nitroindolizines
Reductive strategies provide an alternative pathway, particularly for substrates with nitro groups.
Nitro Group Introduction
Nitration of indolizine at the 6-position using HNO₃/H₂SO₄ produces 6-nitroindolizine, which is subsequently reduced to the amine and methylated.
Reduction and Methylation
Catalytic hydrogenation (H₂, Pd/C) converts 6-nitroindolizine to 6-aminoindolizine, which undergoes Eschweiler-Clarke methylation with formaldehyde and formic acid:
This multistep sequence achieves an overall yield of 35–40%, limited by the moderate efficiency of the nitration step.
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions enable late-stage functionalization, offering modularity for this compound synthesis.
Suzuki-Miyaura Coupling
A boronic ester derivative at the 6-position reacts with methyl iodide under palladium catalysis:
Challenges and Optimization
The electron-rich indolizine ring complicates oxidative addition, necessitating bulky ligands (e.g., SPhos) to enhance catalyst activity. Yields of 50–55% are typical, with homocoupling byproducts requiring chromatographic removal.
Comparative Analysis of Synthesis Routes
The table below evaluates the four principal methods:
| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pyridinium Ylide | 58–62 | High | Moderate | Low |
| Friedel-Crafts | 40–50 | Moderate | High | High |
| Catalytic Hydrogenation | 35–40 | Very High | Low | Moderate |
| Cross-Coupling | 50–55 | High | Moderate | Very High |
The pyridinium ylide method balances yield and scalability, whereas cross-coupling offers regioselectivity at the expense of cost.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


